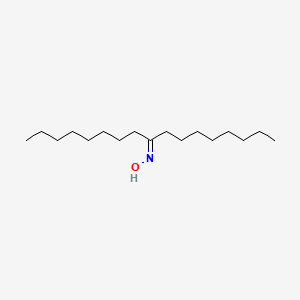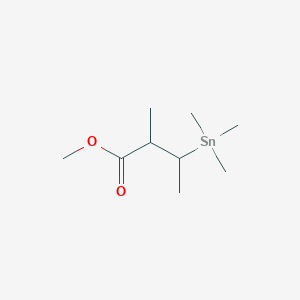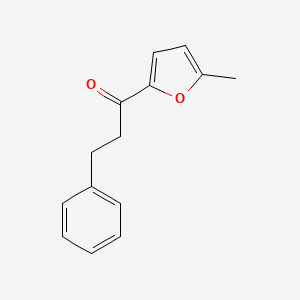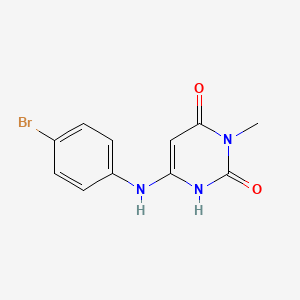![molecular formula C19H20O4 B14315423 3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde CAS No. 110047-92-2](/img/structure/B14315423.png)
3,3'-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde is an organic compound with the molecular formula C19H20O4. It is characterized by the presence of two benzaldehyde groups connected by a pentane-1,5-diylbis(oxy) linker. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde typically involves the reaction of p-hydroxybenzaldehyde with a dibromoalkane under basic conditions. A general method includes the following steps :
Reactants: 4-hydroxybenzaldehyde, dibromoalkane, potassium carbonate (K2CO3), potassium iodide (KI), and 18-crown-6 ether.
Solvent: Acetone.
Reaction Conditions: The mixture is refluxed under nitrogen for several hours.
Workup: The solid product is filtered through celite, and the solvent is concentrated in vacuo.
Industrial Production Methods
While specific industrial production methods for 3,3’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids.
Reduction: The aldehyde groups can be reduced to primary alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 3,3’-[Pentane-1,5-diylbis(oxy)]dibenzoic acid.
Reduction: 3,3’-[Pentane-1,5-diylbis(oxy)]dibenzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3,3’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the synthesis of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of 3,3’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde depends on its specific application. In the context of Schiff base formation, the compound reacts with amines to form imines through a condensation reaction. This process involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of water.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-[Ethane-1,2-diylbis(oxy)]dibenzaldehyde: Similar structure but with a shorter linker.
3,3’-[Hexane-1,6-diylbis(oxy)]dibenzaldehyde: Similar structure but with a longer linker.
Uniqueness
3,3’-[Pentane-1,5-diylbis(oxy)]dibenzaldehyde is unique due to its specific linker length, which can influence the spatial arrangement and reactivity of the compound. This makes it particularly useful in the synthesis of macrocyclic compounds and polymers with specific properties.
Propiedades
Número CAS |
110047-92-2 |
|---|---|
Fórmula molecular |
C19H20O4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
3-[5-(3-formylphenoxy)pentoxy]benzaldehyde |
InChI |
InChI=1S/C19H20O4/c20-14-16-6-4-8-18(12-16)22-10-2-1-3-11-23-19-9-5-7-17(13-19)15-21/h4-9,12-15H,1-3,10-11H2 |
Clave InChI |
AKLXOACKWALWBM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OCCCCCOC2=CC=CC(=C2)C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{2-[(Pyridin-2-yl)oxy]ethyl}phenol](/img/structure/B14315377.png)

![2,5-Dimethyl-1H-1lambda~6~-thieno[3,2-d][1,2]thiazole-1,1,3(2H)-trione](/img/structure/B14315385.png)








![3-[(Hexylamino)methylidene][1,1'-biphenyl]-4(3H)-one](/img/structure/B14315441.png)
